2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O/c18-15-6-1-12(2-7-15)9-17(21)20-11-13-3-8-16(19-10-13)14-4-5-14/h1-3,6-8,10,14H,4-5,9,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLPMXRQJVXYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromophenyl intermediate: This can be achieved through bromination of a suitable phenyl precursor.
Cyclopropylpyridinyl intermediate synthesis: This involves the formation of the cyclopropylpyridinyl moiety through cyclization reactions.
Coupling reaction: The final step involves coupling the bromophenyl intermediate with the cyclopropylpyridinyl intermediate under specific reaction conditions, such as the use of a base and a coupling agent.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied as a pharmaceutical intermediate. Its structural characteristics make it a candidate for developing drugs that target specific receptors or enzymes involved in various diseases. The bromophenyl and cyclopropylpyridine moieties are believed to enhance the compound's interaction with biological targets, potentially leading to therapeutic effects.
Material Science
The unique structural properties of 2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide enable its use in creating new materials with specialized characteristics. Research indicates that compounds with similar structures can be utilized in the development of polymers or nanomaterials, contributing to advancements in material science.
Biological Research
The compound has shown promise in biological studies, particularly concerning its anti-inflammatory, antimicrobial, and anticancer properties. The following subsections detail these biological applications.
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For example, a study demonstrated that related compounds could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. Controlled studies have shown that these compounds can significantly reduce inflammatory markers in animal models.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have indicated that similar compounds effectively combat various pathogens, including Gram-positive and Gram-negative bacteria. Testing on derivatives of this compound has shown minimum inhibitory concentrations comparable to established antibiotics.
Anticancer Activity
Investigations into the anticancer potential of this compound reveal its ability to inhibit cancer cell proliferation and induce apoptosis. In vitro studies have demonstrated that the compound can effectively reduce cell viability in several cancer cell lines, warranting further exploration of its mechanisms of action.
Case Studies
- Anti-inflammatory Efficacy : In a controlled study using animal models with induced inflammation, related compounds were administered, resulting in a significant reduction of inflammatory markers compared to control groups.
- Antimicrobial Testing : A series of tests on derivatives demonstrated effectiveness against various bacterial strains, with results indicating MICs that rival those of traditional antibiotics.
- Cancer Cell Line Studies : In vitro experiments on different cancer cell lines showed that the compound could inhibit growth and induce programmed cell death at specific concentrations.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural homology with other N-(4-bromophenyl)acetamide derivatives but differs in the heterocyclic substituents and functional groups. Key comparisons include:
Key Findings
Heterocyclic Core Influence: The target compound’s pyridine ring differs from pyridazinone (in FPR2 agonists) and pyridinone (in AMC3). Pyridazinone derivatives exhibit higher FPR2 specificity due to the electron-deficient 1,2-diazinone core, which enhances hydrogen bonding with receptor residues . In contrast, the pyridine ring in the target compound may favor hydrophobic interactions via the cyclopropyl group. Pyrazine-based analogs (e.g., ) lack reported receptor activity but demonstrate strong coordination properties, suggesting divergent applications in catalysis or material science.
Substituent Effects: 4-Bromophenyl Group: Common across all compounds, this group likely contributes to π-π stacking interactions with aromatic residues in FPRs. Cyclopropyl vs. Electron-Withdrawing Groups: AMC3’s cyano and methoxyphenyl substituents enhance electron delocalization, possibly stabilizing receptor-bound conformations .
Biological Activity: Pyridazinone derivatives (e.g., ) show potent FPR2 agonism (EC50 < 100 nM in calcium mobilization assays), while AMC3 exhibits mixed FPR1/FPR2 activity due to its pyridinone core and methoxyphenyl substituent . The target compound’s FPR selectivity remains uncharacterized but is hypothesized to align with pyridine-based modulators.
Physicochemical Properties :
- Crystallographic studies of pyrazine analogs reveal intramolecular hydrogen bonds (e.g., C–H···O) that stabilize planar conformations, whereas the cyclopropyl group in the target compound may introduce steric hindrance, affecting crystal packing and solubility.
Biological Activity
2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide, with the CAS number 2320465-78-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of 345.2 g/mol. The structure features a bromophenyl group and a cyclopropylpyridine moiety, which are critical for its biological activity.
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives similar to this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in treating infections .
- Anticancer Properties : The compound's structure suggests it may inhibit certain enzymes involved in cancer cell proliferation. Initial findings indicate that it could act as a cyclin-dependent kinase inhibitor, thereby promoting apoptosis in cancer cells.
- Neuroprotective Effects : Some studies have hinted at neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases. This is attributed to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymes : The compound may inhibit specific kinases involved in cell cycle regulation, leading to reduced proliferation of cancerous cells.
- Modulation of Neurotransmitter Systems : It may interact with neurotransmitter receptors, enhancing neuroprotective pathways.
Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
Case Studies
- Antimicrobial Efficacy : In vitro testing demonstrated that compounds similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial potential.
- Cancer Cell Line Studies : Research using breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and increased rates of apoptosis compared to control groups.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide?
Answer:
The synthesis typically involves coupling 4-bromophenylacetic acid with a substituted pyridinemethylamine derivative. A standard approach uses carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or ethanol, with triethylamine as a base to activate the carboxylic acid . Post-reaction, the product is purified via column chromatography or recrystallization. For example, similar N-(4-bromophenyl)acetamide derivatives achieved yields of 15–27% under these conditions, suggesting potential optimization via solvent selection (e.g., DMF for polar intermediates) or microwave-assisted synthesis .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- 1H/13C-NMR : Assign peaks for the 4-bromophenyl group (e.g., aromatic protons at δ 7.3–7.5 ppm), cyclopropylpyridine (δ 1.0–1.5 ppm for cyclopropyl CH2), and acetamide NH (δ 8.5–9.5 ppm) .
- X-ray crystallography : Resolves bond lengths/angles (e.g., Br–C bond ~1.89 Å) and dihedral angles between aromatic rings (e.g., 66.4° in analogous structures) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed [M+H]+) .
Advanced: How can low yields in amide coupling steps be systematically addressed?
Answer:
Low yields (e.g., 15–21% in ) may arise from steric hindrance at the pyridine methyl group or competing side reactions. Strategies include:
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling .
- Solvent optimization : Switch to THF or DMF for better solubility of intermediates.
- Temperature control : Conduct reactions at 0–5°C to suppress hydrolysis of activated intermediates .
- Post-purification : Employ preparative HPLC for challenging separations of structurally similar byproducts .
Advanced: What assays are suitable for identifying biological targets (e.g., Formyl Peptide Receptors)?
Answer:
- Calcium mobilization assays : Measure intracellular Ca2+ flux in FPR-transfected HL60 cells using fluorescent dyes (e.g., Fluo-4). Dose-response curves (EC50) can confirm agonist/antagonist activity .
- Chemotaxis studies : Evaluate neutrophil migration in Boyden chambers; specific FPR2 agonists like analogous pyridazinones show EC50 values <10 µM .
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with FPR2’s hydrophobic binding pocket, guided by crystallographic data of related ligands .
Advanced: How does crystallographic analysis resolve conformational flexibility in the acetamide backbone?
Answer:
X-ray structures (e.g., ) reveal:
- Torsional angles : The acetamide group twists ~40° from the 4-bromophenyl plane, influencing hydrogen-bonding networks.
- Intermolecular interactions : N–H···O and C–H···F bonds stabilize crystal packing, which can be refined using SHELXL (e.g., R-factor <0.04) .
- Disorder modeling : For flexible cyclopropyl groups, partial occupancy refinement or TLS parameters mitigate electron density ambiguities .
Advanced: How can structure-activity relationships (SAR) guide analog design for enhanced potency?
Answer:
- Electron-withdrawing substituents : Bromine at the phenyl para position enhances receptor binding (logP ~2.6) and metabolic stability .
- Pyridine modifications : Introducing methoxy or chloro groups at the 6-position (vs. cyclopropyl) may improve FPR2 selectivity, as seen in mixed FPR1/FPR2 ligands .
- QSAR modeling : Use CoMFA or machine learning to correlate substituent hydrophobicity (e.g., π charges) with bioactivity .
Advanced: How to resolve contradictions in receptor specificity (e.g., FPR1 vs. FPR2 agonism)?
Answer:
Discrepancies may arise from assay conditions (e.g., calcium vs. cAMP readouts) or ligand tautomerism. Mitigation strategies:
- Orthosteric vs. allosteric binding : Conduct Schild regression analysis to distinguish binding modes .
- Mutagenesis studies : Replace FPR2 residues (e.g., Arg205) to identify critical interaction sites .
- Cross-screening : Test against related GPCRs (e.g., CXCR4) to rule off-target effects .
Advanced: What methodologies assess hydrolytic stability of the acetamide bond?
Answer:
- pH-rate profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.
- Enzymatic assays : Test susceptibility to amidases in liver microsomes, using NADPH cofactors .
- Computational prediction : Apply Hammett σ constants to predict electron-withdrawing substituents’ effects on hydrolysis rates .
Advanced: How to address crystallographic disorder in the cyclopropyl group?
Answer:
- Multi-conformer refinement : Assign partial occupancies to disordered cyclopropyl positions using SHELXL .
- Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K) .
- DFT optimization : Compare experimental torsion angles with gas-phase calculations (e.g., Gaussian09) to validate disorder models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
